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Compound of Interest

Compound Name: CYP1A1 inhibitor 8a

Cat. No.: B1669661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity
Compound Name: (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one Internal

Reference: 8a CAS Number: 159429-58-0 Molecular Formula: C17H17NO4 Molecular Weight:

299.32 g/mol

Executive Summary
Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor

of Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolic activation of

procarcinogens. The primary mechanism of action for 8a involves direct inhibition of CYP1A1

enzymatic activity. Additionally, evidence suggests a secondary mechanism involving the

antagonism of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates

CYP1A1 expression. This dual action makes compound 8a a promising candidate for further

investigation in cancer chemoprevention. This technical guide provides a comprehensive

overview of the mechanism of action of CYP1A1 inhibitor 8a, including its inhibitory activity,

selectivity, and the experimental protocols used for its evaluation.

Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of compound 8a against various cytochrome P450

isoforms have been determined through in vitro assays. The following table summarizes the
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key quantitative data.

Target Enzyme IC50 (nM)
Selectivity vs.
CYP1A1

Data Source

CYP1A1 58 - [1]

CYP1A2 >10,000 >172-fold [1]

CYP1B1 >10,000 >172-fold [1]

CYP2D6 >10,000 >172-fold [1]

CYP3A4 >10,000 >172-fold [1]

Mechanism of Action
The mechanism of action of compound 8a is twofold, targeting both the CYP1A1 enzyme

directly and the upstream regulatory pathway involving the Aryl Hydrocarbon Receptor (AhR).

Direct Inhibition of CYP1A1 Enzyme Activity
Compound 8a acts as a potent inhibitor of the catalytic activity of the CYP1A1 enzyme.[2] The

trimethoxyphenyl and pyridinyl moieties of the chalcone structure are believed to interact with

the active site of the enzyme, preventing the binding and metabolism of CYP1A1 substrates.

This direct inhibition is the primary mechanism by which 8a prevents the metabolic activation of

procarcinogens. The low nanomolar IC50 value of 58 nM underscores the high affinity of

compound 8a for the CYP1A1 enzyme.[1]

Antagonism of the Aryl Hydrocarbon Receptor (AhR)
Signaling Pathway
In addition to direct enzyme inhibition, compound 8a has been reported to antagonize the

activation of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated

transcription factor that, upon binding to xenobiotics such as polycyclic aromatic hydrocarbons

(PAHs), translocates to the nucleus and induces the expression of target genes, most notably

CYP1A1. By acting as an antagonist, compound 8a likely competes with AhR agonists for

binding to the receptor, thereby preventing its activation and the subsequent upregulation of
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CYP1A1 gene expression. This dual mechanism of downregulating CYP1A1 expression and

directly inhibiting its enzymatic activity makes 8a a particularly effective agent in mitigating the

harmful effects of procarcinogens.
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Figure 1: Dual mechanism of action of CYP1A1 inhibitor 8a.
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Experimental Protocols
The evaluation of compound 8a's inhibitory activity on CYP1A1 and its effect on the AhR

signaling pathway involves several key experimental protocols.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-
yl)prop-2-en-1-one (8a)
The synthesis of the title compound is achieved through a Claisen-Schmidt condensation

reaction.

Materials:

4-acetylpyridine

3,4,5-trimethoxybenzaldehyde

Ethanol

Aqueous sodium hydroxide (NaOH) solution

Stirring apparatus

Reaction flask

Filtration apparatus

Procedure:

Dissolve 4-acetylpyridine and 3,4,5-trimethoxybenzaldehyde in ethanol in a reaction flask.

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room

temperature.

Continue stirring the reaction mixture at room temperature for the time specified in the

original literature to allow for the condensation reaction to complete.

Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the product precipitates out of the solution.

Collect the solid product by filtration and wash with cold ethanol.

Recrystallize the crude product from a suitable solvent to obtain the purified (E)-3-(3,4,5-

Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a).

Confirm the structure and purity of the final compound using analytical techniques such as

1H NMR, 13C NMR, and mass spectrometry.

4-acetylpyridine +
3,4,5-trimethoxybenzaldehyde

Claisen-Schmidt
Condensation

Ethanol, aq. NaOH

Stirring at
Room Temperature Product Precipitation Filtration and Washing Recrystallization Purified Compound 8a

Click to download full resolution via product page

Figure 2: Synthetic workflow for CYP1A1 inhibitor 8a.

In Vitro CYP1A1 Inhibition Assay (EROD Assay)
The inhibitory effect of compound 8a on CYP1A1 activity is commonly determined using the 7-

ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion

of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.

Materials:

Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™) or live cells expressing

CYP1A1 (e.g., HEK293 cells)

7-ethoxyresorufin (substrate)

Resorufin (standard for calibration curve)

NADPH regenerating system (for recombinant enzyme assays)
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Compound 8a (test inhibitor)

96-well microplates (black, clear bottom for fluorescence reading)

Fluorescence microplate reader

Procedure:

Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and

compound 8a in a suitable solvent (e.g., DMSO). Prepare a working solution of the NADPH

regenerating system.

Incubation: In a 96-well plate, add the recombinant CYP1A1 enzyme or cell suspension.

Add varying concentrations of compound 8a to the wells. Include a positive control (known

CYP1A1 inhibitor) and a vehicle control (solvent only).

Pre-incubate the plate at 37°C for a specified time.

Initiation of Reaction: Add the substrate, 7-ethoxyresorufin, to all wells to initiate the

enzymatic reaction.

Incubate the plate at 37°C for a defined period.

Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g.,

acetonitrile).

Fluorescence Measurement: Measure the fluorescence of the resorufin formed in each well

using a microplate reader (excitation ~530 nm, emission ~590 nm).

Data Analysis:

Generate a resorufin standard curve to quantify the amount of product formed.

Calculate the percentage of CYP1A1 inhibition for each concentration of compound 8a

relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a suitable dose-response curve.
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Figure 3: Experimental workflow for the EROD assay.

Aryl Hydrocarbon Receptor (AhR) Antagonism Assay
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To determine the AhR antagonist activity of compound 8a, a reporter gene assay is typically

employed. This assay utilizes a cell line that has been engineered to express a reporter gene

(e.g., luciferase) under the control of an AhR-responsive promoter.

Materials:

Hepa-1c1c7 or other suitable cell line containing an AhR-responsive luciferase reporter

construct

Cell culture medium and supplements

Compound 8a (test antagonist)

A known AhR agonist (e.g., TCDD or benzo[a]pyrene)

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

Treatment: Treat the cells with varying concentrations of compound 8a.

After a short pre-incubation period, add a fixed concentration of the AhR agonist to the wells

(except for the negative control). Include a positive control (known AhR antagonist) and a

vehicle control.

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g.,

24 hours).

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each

well using a luminometer according to the manufacturer's instructions for the luciferase

assay reagent.

Data Analysis:
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Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or

a viability assay) if necessary.

Calculate the percentage of inhibition of agonist-induced luciferase activity for each

concentration of compound 8a.

Determine the IC50 value for AhR antagonism by plotting the percentage of inhibition

against the logarithm of the antagonist concentration and fitting the data to a dose-

response curve.

Conclusion
CYP1A1 inhibitor 8a, identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-

one, demonstrates a potent and selective inhibitory effect on the CYP1A1 enzyme. Its

mechanism of action involves both direct inhibition of the enzyme's catalytic activity and

antagonism of the Aryl Hydrocarbon Receptor signaling pathway, which regulates CYP1A1

expression. The quantitative data and experimental protocols provided in this guide offer a

comprehensive technical overview for researchers and drug development professionals

interested in the further investigation of this promising cancer chemopreventive agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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